4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid
CAS No.: 140918-54-3
Cat. No.: VC0168677
Molecular Formula: C18H24O5
Molecular Weight: 320.385
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140918-54-3 |
|---|---|
| Molecular Formula | C18H24O5 |
| Molecular Weight | 320.385 |
| IUPAC Name | 4-(8-prop-2-enoyloxyoctoxy)benzoic acid |
| Standard InChI | InChI=1S/C18H24O5/c1-2-17(19)23-14-8-6-4-3-5-7-13-22-16-11-9-15(10-12-16)18(20)21/h2,9-12H,1,3-8,13-14H2,(H,20,21) |
| Standard InChI Key | NILHWSPFJLBSCB-UHFFFAOYSA-N |
| SMILES | C=CC(=O)OCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Introduction
4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid, with the CAS number 140918-54-3, is a complex organic compound featuring a benzoic acid moiety linked to an octyl chain through an ester bond. This compound is notable for its unique structure, which includes an acryloyloxy group, contributing to its reactivity and potential biological activity.
Synthesis Methods
The synthesis of 4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid typically involves multiple steps, including esterification and transesterification reactions. A common method involves reacting benzoic acid with 8-hydroxy-octanol in the presence of a catalyst to form an intermediate ester. This intermediate is then reacted with acryloyl chloride to introduce the propenyl group, resulting in the final product.
Synthetic Steps:
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Esterification: Benzoic acid reacts with 8-hydroxy-octanol to form an intermediate ester.
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Transesterification: The intermediate ester reacts with acryloyl chloride to introduce the propenyl group.
Chemical Reactions and Applications
4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the compound to be used in diverse applications such as polymer chemistry and materials science.
Types of Reactions:
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Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
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Substitution: Nucleophiles such as amines or thiols can replace the propenyl group under basic conditions.
Applications:
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Polymer Chemistry: Used as a crosslinking agent or modifier in polymer synthesis.
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Materials Science: Utilized in the development of advanced materials like photoresists and coatings.
Biological Activity
Research into the biological activity of benzoic acid derivatives, including 4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid, highlights several areas of interest:
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Antioxidant Activity: Compounds with similar structures can scavenge free radicals and reduce oxidative stress.
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Antimicrobial Properties: The benzoate moiety enhances the compound's ability to disrupt microbial cell membranes.
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Cytotoxic Effects: Potential applications in cancer therapy due to cytotoxicity in cancer cell lines.
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Proteasomal and Lysosomal Activity: Enhances protein degradation pathways, relevant in aging and neurodegenerative diseases.
Comparison with Similar Compounds
4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid is distinct due to its specific combination of functional groups and chain length. Similar compounds include:
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4-[[6-[(1-Oxo-2-propenyl)oxy]hexyl]oxy] benzoic acid: Features a shorter hexyl chain.
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4-[[6-[(1-Oxo-2-propenyl)oxy]hexyl]oxy] benzoic acid 4-cyanophenyl ester: Includes a cyanophenyl ester group, altering its chemical properties.
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